1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
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Description
1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H18BrN3O4S2 and its molecular weight is 448.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains asulfonyl group attached to a 5-bromothiophen-2-yl moiety , which suggests that it might interact with proteins or enzymes that have affinity for these functional groups.
Mode of Action
Compounds with similar structures have been involved inSuzuki–Miyaura coupling reactions . In these reactions, the compound could act as a nucleophile , participating in transmetalation processes .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura coupling reactions suggests that it might affect biochemical pathways related to carbon-carbon bond formation . The downstream effects of these pathways could vary widely, depending on the specific context and the other molecules involved.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds , which could have various effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it might participate are known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S2/c16-12-3-4-14(24-12)25(22,23)17-7-5-10(6-8-17)18-9-13(20)19(15(18)21)11-1-2-11/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYLUCLUAZAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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